1-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
Overview
Description
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a hydrazinecarbonyl and formamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 4-chloro-2-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods such as chromatography and crystallization are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.
Scientific Research Applications
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Application in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLORO-4-METHOXYPHENYL)FORMAMIDE
- 1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
Uniqueness
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE is unique due to the specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c1-10-7-13(18)5-6-14(10)20-15(22)16(23)21-19-9-11-3-2-4-12(17)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSKHIHXZWUJHE-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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